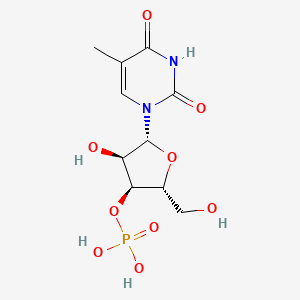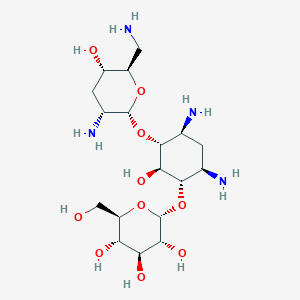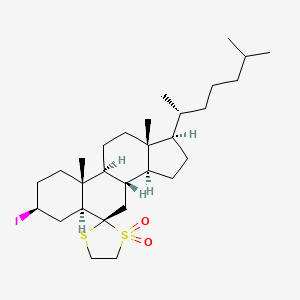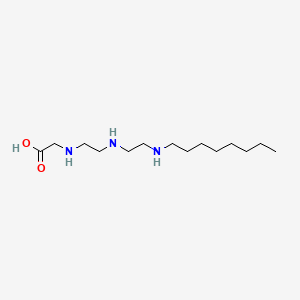
Ribothymidine 3'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribothymidine 3’-monophosphate is a pyrimidine nucleoside monophosphate. It is a derivative of ribothymidine, which is the ribonucleoside counterpart to thymidine. This compound contains a thymine base joined to a ribose pentose sugar and a phosphate group at the 3’ position . It is a crucial component in various biological processes, particularly in the structure and function of RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ribothymidine 3’-monophosphate typically involves the phosphorylation of ribothymidine. One common method is the enzymatic phosphorylation using specific kinases that transfer a phosphate group to the 3’ hydroxyl group of ribothymidine . Another approach involves chemical phosphorylation using reagents such as phosphoric acid derivatives under controlled conditions .
Industrial Production Methods: Industrial production of ribothymidine 3’-monophosphate often employs biotechnological methods, including the use of genetically engineered microorganisms that can produce the compound through fermentation processes. These methods are optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Ribothymidine 3’-monophosphate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the thymine base, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can alter the ribose sugar or the phosphate group.
Substitution: Substitution reactions can occur at the thymine base or the ribose sugar, leading to the formation of different nucleoside analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized or reduced derivatives of ribothymidine 3’-monophosphate and various nucleoside analogs .
Wissenschaftliche Forschungsanwendungen
Ribothymidine 3’-monophosphate has several scientific research applications:
Wirkmechanismus
The mechanism of action of ribothymidine 3’-monophosphate involves its incorporation into RNA molecules, where it contributes to the stability and proper folding of the RNA structure. It interacts with various enzymes and proteins involved in RNA processing and function . The molecular targets include RNA polymerases and ribosomal proteins, which are essential for RNA synthesis and translation .
Vergleich Mit ähnlichen Verbindungen
5-Methyluridine:
Thymidine Monophosphate: A thymine nucleotide containing one phosphate group esterified to the deoxyribose moiety.
Uniqueness: Ribothymidine 3’-monophosphate is unique due to its specific phosphorylation at the 3’ position, which distinguishes it from other nucleotides that are typically phosphorylated at the 5’ position. This unique structure allows it to play specialized roles in RNA stability and function .
Eigenschaften
CAS-Nummer |
3352-22-5 |
|---|---|
Molekularformel |
C10H15N2O9P |
Molekulargewicht |
338.21 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-4-hydroxy-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c1-4-2-12(10(16)11-8(4)15)9-6(14)7(5(3-13)20-9)21-22(17,18)19/h2,5-7,9,13-14H,3H2,1H3,(H,11,15,16)(H2,17,18,19)/t5-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
QPSUNWCTFXJPJE-JXOAFFINSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)




![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)







